Discontinued

Description

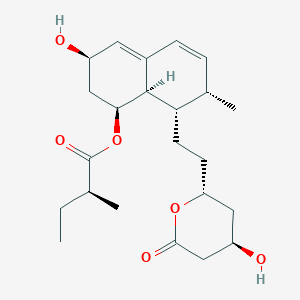

Structure

3D Structure

Properties

Molecular Formula |

C23H34O6 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

[(1S,3R,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16-,17+,18+,19-,20-,22-/m0/s1 |

InChI Key |

OQARDMYXSOFTLN-IHQXFVPMSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O |

Origin of Product |

United States |

Conceptual Foundations and Historical Trajectories of Chemical Compound Discontinuation

Definition and Typologies of Chemical Compound Discontinuation in Academic Contexts

Chemical compound discontinuation refers to the cessation of the manufacturing, sale, or use of a specific chemical substance. This can range from a voluntary market withdrawal by a manufacturer to a legally mandated ban by regulatory authorities. canada.ca The reasons are multifaceted and can be categorized into several typologies:

Safety-Driven Discontinuation: This is prompted by the discovery of unacceptable risks to human health or the environment. This can include acute toxicity, carcinogenicity, or long-term environmental persistence. wikipedia.orgtriumvirate.com Historical examples include the bans on asbestos (B1170538) and polychlorinated biphenyls (PCBs) due to their carcinogenic properties. triumvirate.comelslaw.com

Efficacy-Driven Discontinuation: A compound may be discontinued when a new, more effective alternative becomes available. This is common in the pharmaceutical industry but also applies to industrial chemicals where superior performance is a key driver.

Economic-Driven Discontinuation: The production of a chemical may cease due to market forces. This includes high production costs, declining demand, or the emergence of a more economical alternative process. phxequip.comappli-tec.com The obsolescence of the Leblanc process for soda ash production in favor of the more efficient Solvay process is a classic example. wikipedia.orgchemeurope.com

Regulatory-Driven Discontinuation: This occurs when new legislation or international agreements mandate the phase-out of a substance. A prime example is the global phase-out of chlorofluorocarbons (CFCs) under the Montreal Protocol to protect the ozone layer. nih.govnoaa.goviea.org

These categories often overlap. For instance, the phase-out of tetraethyllead (B6334599) (TEL) in gasoline was driven by health concerns but also facilitated by the development of alternative octane (B31449) boosters and the need to protect catalytic converters, a regulatory and technological driver. britannica.comorientjchem.org

Methodological Frameworks for Historical Analysis of Compound Discontinuation

The study of why and how chemical compounds are this compound utilizes several analytical frameworks:

Socio-Technical Systems (STS) Analysis: This approach examines the complex interplay between technology and society. wikipedia.org It posits that a technology, such as a chemical process, is embedded in a "socio-technical system" of interconnected elements including industry practices, scientific knowledge, regulatory structures, and cultural norms. researchgate.netopastpublishers.com Discontinuation is viewed not just as a technical replacement but as the "unravelling" or "destabilisation" of this entire system. york.ac.ukutwente.nl This framework helps explain why some hazardous compounds persist for decades, as their discontinuation requires overcoming significant social and economic inertia. tandfonline.com

Alternatives Assessment (AA): This is a more structured, comparative framework used to identify and select safer alternatives to chemicals of concern. nih.govnih.gov AA involves a multi-step process that evaluates not only the hazards of a chemical and its potential substitutes but also their technical and economic feasibility and life-cycle impacts. oup.comacs.org While a modern regulatory tool, its principles can be applied retrospectively to understand historical replacement decisions.

Historical Case Study Analysis: This method involves an in-depth examination of a specific this compound compound to understand the unique confluence of factors leading to its withdrawal. By comparing case studies, such as the ban on DDT versus the phase-out of PCBs, historians can identify broader patterns and shifts in regulatory science, industry response, and public pressure over time. tandfonline.com

Major Historical Epochs and Driving Forces of Chemical Compound Discontinuation

The forces compelling the discontinuation of chemical compounds have evolved significantly over time, reflecting broader changes in industrial development, scientific understanding, and societal values.

During the first and second Industrial Revolutions, the primary driver for discontinuing a chemical process was economic and technical obsolescence. The focus was on efficiency, cost, and scalability.

The Leblanc process , patented in 1791 for producing soda ash (sodium carbonate), was a foundational process for the 19th-century chemical industry. wikipedia.orgsciencehistory.org However, it was highly polluting, releasing hydrochloric acid gas and generating solid waste with noxious hydrogen sulfide. chemeurope.com Despite its dominance, it was gradually replaced by the more elegant and less polluting Solvay process by the late 19th century. wikipedia.orgbritannica.com The discontinuation was not driven by environmental regulation, which was nonexistent, but by the Solvay process's superior economics and purer product. chemeurope.comthechemicalengineer.com

Table 1: Early Industrial Process Discontinuation This table is interactive. You can sort and filter the data.

| Process Name | Product | Period of Use | Reason for Discontinuation | Replacement Process |

|---|

The post-World War II era witnessed a dramatic shift. Growing scientific evidence of the chronic health and environmental effects of synthetic chemicals, coupled with rising public concern, led to the establishment of powerful regulatory agencies and a new paradigm for chemical control. eurofinsus.com Discontinuation was no longer solely an economic decision but a matter of public safety and environmental protection.

Tetraethyllead (TEL): Introduced in the 1920s as a gasoline additive to prevent engine knocking, TEL was known to be toxic from the outset. healthandenvironment.org For decades, its use was widespread. However, research in the mid-20th century definitively linked environmental lead exposure from gasoline to severe neurological damage, especially in children. britannica.comorientjchem.org This scientific evidence fueled a regulatory push, and the U.S. Environmental Protection Agency (EPA) mandated a phase-out beginning in the 1970s, which was largely complete by 1996. britannica.comwikipedia.org

Polychlorinated Biphenyls (PCBs): Valued for their chemical stability and electrical insulating properties, PCBs were used in countless industrial applications from the 1920s. triumvirate.comoregon.gov Their extreme stability, however, meant they became persistent organic pollutants (POPs), bioaccumulating in the food chain and causing cancer and other health problems. wikipedia.org Growing evidence and public pressure led to a manufacturing ban in the United States in 1979 under the Toxic Substances Control Act (TSCA). triumvirate.comoregon.gov

Asbestos: Used for centuries and widely adopted as an insulation and fireproofing material, asbestos was later found to cause severe lung diseases, including mesothelioma and asbestosis. elslaw.com Regulatory actions in the U.S. began in the 1970s with the Clean Air Act, leading to a series of bans on specific applications. asbestos.comepa.gov Despite a failed attempt at a complete ban in 1989, its use has been drastically curtailed due to overwhelming health evidence and legal liability. elslaw.comeurofinsus.com

Chlorofluorocarbons (CFCs): Developed as seemingly safe refrigerants and propellants, CFCs were later discovered to be depleting the stratospheric ozone layer. noaa.gov This global environmental threat prompted an unprecedented international response: the Montreal Protocol on Substances that Deplete the Ozone Layer (1987). canada.canih.gov This treaty mandated a global phase-out of CFC production, demonstrating a new model of proactive, science-driven, and internationally coordinated chemical discontinuation. iea.orgunep.org

Table 2: Major Post-War Chemical Discontinuations This table is interactive. You can sort and filter the data.

| Compound Name | Primary Use | Period of Major Use | Primary Reason for Discontinuation | Key Regulatory Action |

|---|---|---|---|---|

| Tetraethyllead (TEL) | Gasoline Additive | 1920s–1990s | Neurotoxicity, Environmental Lead Pollution | Clean Air Act (U.S., 1970s) |

| Polychlorinated Biphenyls (PCBs) | Electrical Insulators, Plasticizers | 1929–1979 | Carcinogenicity, Environmental Persistence | Toxic Substances Control Act (U.S., 1976) |

| Asbestos | Insulation, Fireproofing | Late 19th Century–1980s | Carcinogenicity (Mesothelioma, Asbestosis) | Clean Air Act, TSCA (U.S., 1970s) |

Today, chemical discontinuation is shaped by globalized markets, advanced analytical capabilities, and a heightened focus on sustainability and precaution. Several key trends are evident:

Precautionary Regulation: Modern regulatory frameworks, such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, operate on the precautionary principle. wikipedia.org This shifts the burden of proof, requiring manufacturers to demonstrate the safety of chemicals before they can be widely used, leading to earlier identification and restriction of hazardous substances.

Focus on "Regrettable Substitutions": There is a growing awareness of the problem of "regrettable substitutions," where a banned chemical is replaced by an alternative that is later found to be similarly or even more harmful. researchgate.net Methodologies like Alternatives Assessment are now central to policy and corporate practice to avoid this cycle. oup.com

Supply Chain Disruptions: Discontinuation is not always driven by hazard. A chemical may be withdrawn from the market due to logistical issues, plant closures, or changes in corporate strategy, creating urgent needs for replacement materials in various industries. phxequip.comappli-tec.comcgrproducts.com

Global Harmonization: International treaties and organizations continue to play a crucial role. The Stockholm Convention on Persistent Organic Pollutants, for example, builds on the legacy of the Montreal Protocol to achieve global consensus on eliminating the most dangerous chemicals. wikipedia.org

Regulatory Science and Policy Analysis in Chemical Compound Discontinuation

Evolution of Regulatory Frameworks Governing Chemical Compound Lifecycles

The regulation of chemical compounds has undergone a significant transformation over the past century. Initially, the approach to chemical management was largely reactive, with regulations often being developed in response to industrial accidents or environmental disasters. nih.govicheme.org

A pivotal moment in the evolution of chemical regulation was the Seveso disaster in Italy in 1976, which led to the adoption of the Seveso Directive in Europe. nih.govicheme.org This legislation marked a shift towards preventing and controlling major chemical incidents. In the United States, the Toxic Substances Control Act (TSCA) was enacted in 1976 to provide the Environmental Protection Agency (EPA) with the authority to regulate new and existing chemicals. igem.orgcei.org

The late 20th and early 21st centuries saw a move towards more comprehensive and proactive regulatory frameworks. A significant development in Europe was the introduction of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in 2006. numberanalytics.com REACH places a greater responsibility on industry to manage the risks from chemicals and to provide safety information on the substances. hunton.com

The concept of a life cycle assessment (LCA) has also become central to modern chemical regulation. icca-chem.orgacs.orgwikipedia.org LCA provides a methodology for assessing the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal. wikipedia.org This holistic approach helps to identify potential risks throughout a chemical's lifecycle and informs decisions about its continued use or discontinuation. icca-chem.org

Policy Mechanisms and Decision-Making Processes Leading to Discontinuation

The discontinuation of a chemical compound is the result of a structured decision-making process within regulatory agencies. This process is typically initiated when new scientific evidence raises concerns about a chemical's potential risks to human health or the environment.

Regulatory bodies like the EPA in the U.S. and the European Chemicals Agency (ECHA) in the EU have established mechanisms for prioritizing and evaluating chemicals of concern. acquiscompliance.comeuropa.eu For example, under the reformed TSCA, the EPA prioritizes existing chemicals for risk evaluation to determine if they present an "unreasonable risk." hunton.com Similarly, the EU's REACH regulation includes a process for identifying "Substances of Very High Concern" (SVHCs), which may be subject to authorization or restriction. acquiscompliance.comecomundo.eu

The decision-making process involves a thorough review of scientific data and a consideration of socioeconomic factors. If a chemical is found to pose an unacceptable risk, regulatory agencies can take several actions, including:

Banning or restricting the production and use of the chemical.

Requiring the substitution of the hazardous chemical with a safer alternative. numberanalytics.com

Mandating changes to manufacturing processes to reduce exposure.

A notable example of a policy-driven discontinuation is the case of dichlorodiphenyltrichloroethane (DDT). Once widely used as a pesticide, its environmental persistence and adverse effects on wildlife led to its ban in the United States in 1972 and subsequent restrictions in many other countries. igem.orgtandfonline.com The discontinuation of DDT is often cited as a landmark event in environmental regulation. tandfonline.com

More recently, there has been a push towards an "essential-use" approach, which posits that chemicals of concern should only be used when their function is necessary for health, safety, or the functioning of society, and when no feasible alternatives exist. nih.gov This approach aims to expedite the phasing out of non-essential uses of hazardous chemicals. nih.gov

Comparative Analysis of International and National Discontinuation Policies

While the goal of protecting human health and the environment is universal, the specific policies for discontinuing chemical compounds vary across different countries and international bodies.

United States (TSCA): The Toxic Substances Control Act (TSCA) provides the EPA with the authority to regulate chemicals. The Frank R. Lautenberg Chemical Safety for the 21st Century Act, which amended TSCA in 2016, introduced a more rigorous process for evaluating existing chemicals and a clear, risk-based safety standard. hunton.com Under TSCA, if the EPA determines that a chemical presents an unreasonable risk, it must take action to mitigate that risk, which can include discontinuation. hunton.com

European Union (REACH): The REACH regulation in the EU is one of the most comprehensive chemical management systems in the world. numberanalytics.com It requires manufacturers and importers to register their chemical substances and provide data on their properties and uses. acquiscompliance.com REACH has a multi-tiered system that includes a "Restricted Substances List" for substances being phased out and an "Authorisation List" for Substances of Very High Concern (SVHCs) that require special permission for use. acquiscompliance.com This system provides a clear pathway for the discontinuation of hazardous chemicals. assent.com

International Conventions:

The Stockholm Convention on Persistent Organic Pollutants (POPs): This is a global treaty to protect human health and the environment from POPs, which are chemicals that remain intact in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. pops.intwikipedia.org The convention requires parties to eliminate or restrict the production and use of listed POPs. wikipedia.orgstate.gov

The Rotterdam Convention on the Prior Informed Consent (PIC) Procedure: This convention facilitates the open exchange of information and calls on exporters of hazardous chemicals to obtain the "prior informed consent" of importing countries before proceeding with trade. pic.intpic.intstate.gov It gives countries the power to decide whether to allow or ban the importation of chemicals listed in the treaty. wikipedia.org

The following table provides a comparative overview of key features of TSCA and REACH:

Comparison of TSCA and REACH Regulatory Frameworks

| Feature | Toxic Substances Control Act (TSCA) - USA | Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) - EU |

| Primary Responsibility | Burden of proof is on the EPA to demonstrate "unreasonable risk". hunton.com | Responsibility is on industry to provide safety information and demonstrate adequate risk control. hunton.com |

| Chemical Inventory | Maintains a single list of approved or restricted substances. acquiscompliance.com | Utilizes a tiered system with a Restricted Substances List and an Authorisation List for SVHCs. acquiscompliance.com |

| Data Requirements | EPA can require testing but is prohibited from requiring minimum data sets. locustec.com | Requires industry to submit extensive information on chemical properties, uses, and risks. nrcm.org |

| New Chemicals | Requires registration with the EPA for new substances or significant new uses. acquiscompliance.com | Mandates registration with ECHA for substances manufactured or imported above one metric ton per year. acquiscompliance.com |

| Supply Chain Communication | Limited requirements for downstream communication of chemical information. locustec.com | Emphasizes information flow throughout the supply chain, including the use of safety data sheets. hunton.com |

Role of Scientific Evidence and Risk Assessment in Regulatory Discontinuation Decisions

Scientific evidence and risk assessment are the cornerstones of any decision to discontinue a chemical compound. acs.orgamericanchemistry.com The process of chemical risk assessment is a systematic, multi-step evaluation of the potential for adverse effects on human health and the environment. chemsafetypro.comfiveable.me

The four primary steps in a chemical risk assessment are:

Hazard Identification: This step involves identifying the potential adverse health and environmental effects of a chemical. acs.orgfiveable.me This is determined through a review of toxicological and epidemiological studies.

Dose-Response Assessment: This step quantifies the relationship between the dose of a chemical and the incidence of adverse effects. acs.orgfiveable.me

Exposure Assessment: This involves estimating the extent to which human populations and the environment are exposed to the chemical. acs.orgfiveable.me

Regulatory agencies rely on a wide range of scientific data to inform their risk assessments, including:

Toxicology studies: These studies, often conducted on laboratory animals, help to determine the inherent toxicity of a substance.

Epidemiology studies: These studies examine the patterns of disease and health outcomes in human populations exposed to a chemical.

Environmental fate and transport studies: These studies assess how a chemical behaves in the environment, including its persistence, bioaccumulation, and potential to travel long distances.

A significant challenge in chemical regulation is the vast number of chemicals in commerce, with less than 1% of all per- and polyfluoroalkyl substances (PFAS), for example, having been tested for their hazardous effects. nih.govacs.org This has led to calls for new approaches to risk assessment, such as grouping chemicals into classes for evaluation rather than assessing them one by one. nih.govacs.org

The following table provides examples of discontinued or restricted chemical compounds and the primary reasons for their discontinuation:

Examples of this compound or Restricted Chemical Compounds

| Chemical Compound | Primary Use(s) | Reason(s) for Discontinuation/Restriction | Relevant Regulation/Convention |

| Dichlorodiphenyltrichloroethane (DDT) | Insecticide | Environmental persistence, bioaccumulation, adverse effects on wildlife. tandfonline.com | Banned for agricultural use in the U.S. in 1972; listed for restriction under the Stockholm Convention. igem.orgbyjus.com |

| Polychlorinated Biphenyls (PCBs) | Electrical equipment, coolants, lubricants | Environmental persistence, bioaccumulation, toxicity to humans and wildlife. | Production banned in the U.S. in 1979; listed for elimination under the Stockholm Convention. pops.int |

| Chrysotile Asbestos (B1170538) | Insulation, building materials | Carcinogenicity (causes mesothelioma and lung cancer). wikipedia.org | Heavily restricted or banned in many countries; recommended for addition to the Rotterdam Convention. wikipedia.org |

| Perfluorooctanoic acid (PFOA) | Surfactant in various industrial and consumer products | Persistence, bioaccumulation, potential adverse health effects. environment.govt.nz | Listed for elimination under the Stockholm Convention. environment.govt.nz |

| Dicofol | Acaricide (pesticide) | Structural similarity to DDT, environmental concerns. | Added to the Stockholm Convention for elimination. environment.govt.nz |

Methodological Approaches for Characterizing and Utilizing Discontinued Compound Data

Databases and Information Resources for Documenting Discontinued Chemicals

A critical first step in studying this compound compounds is the compilation and use of dedicated databases. These resources are essential for researchers to access structured information on chemicals that are no longer on the market.

Several key databases serve as repositories for information on this compound or withdrawn drugs and chemicals:

WITHDRAWN Database: A prominent resource that provides comprehensive information on withdrawn and this compound drugs. cncb.ac.cnbiokeanos.com It includes details on their chemical structures, physico-chemical properties, biological targets, and pathways. nih.govnih.govoup.comresearchgate.netoup.com A significant focus of this database is on drugs withdrawn due to adverse reactions and toxic effects. nih.govresearchgate.net The database, developed by the Charité University Medicine Berlin, is publicly accessible and aims to facilitate research into the mechanisms of drug toxicity. cncb.ac.cnnih.gov

GOSTAR®: This integrated platform includes a database of compounds whose development has been suspended or this compound. excelra.com It provides information on developmental pipelines, reasons for discontinuation, therapeutic indications, and adverse events. excelra.com

U.S. Food and Drug Administration (FDA) Resources: The FDA maintains searchable databases, such as Drugs@FDA, which contain information on approved drugs, including their approval history. drughunter.com This can be a source for identifying this compound products and the reasons for their withdrawal.

Pesticide Databases: For agricultural chemicals, resources like the Pesticide National Synthesis Project (PNSP) from the U.S. Geological Survey (USGS) and the National Pesticide Information Retrieval System (NPIRS) are invaluable. sej.orgnpirs.org The PNSP even includes data on this compound organochlorine pesticides. sej.org Health Canada's Pesticide Product Information Database (PPID) also tracks cancelled products through their phase-out period. canada.ca The PAN International Consolidated List of Banned Pesticides provides a global perspective on this compound pesticides. pan-international.org

Other Commercial and Public Databases: Various other databases, such as ChemIDplus (now integrated into PubChem) and those offered by organizations like the Chemical Abstracts Service (CAS), contain historical data on a vast number of chemical compounds, including those that have been this compound. libguides.comdrugpatentwatch.com

Interactive Data Table: Key Databases for this compound Compound Information

| Database Name | Focus Area | Key Information Provided | Accessibility |

| WITHDRAWN | Withdrawn and this compound drugs | Structures, properties, targets, toxicity reasons cncb.ac.cnnih.govnih.gov | Publicly Accessible nih.gov |

| GOSTAR® | Compounds in development, including suspended/discontinued | Developmental pipeline, discontinuation reasons, biological activities excelra.com | Commercial excelra.com |

| Drugs@FDA | FDA-approved drugs | Approval history, labeling, post-market safety drughunter.com | Publicly Accessible drughunter.com |

| USGS PNSP | Pesticides | National pesticide use data, including some this compound pesticides sej.org | Publicly Accessible sej.org |

| NPIRS | Pesticides | Federal and state registration status (active and cancelled) npirs.org | Subscription-based npirs.org |

| Health Canada PPID | Pesticides | Information on cancelled products and their phase-out periods canada.ca | Publicly Accessible canada.ca |

| PAN Banned Pesticides List | Pesticides | Consolidated list of pesticides banned globally pan-international.org | Publicly Accessible pan-international.org |

The information on this compound compounds is often spread across various sources and exists in heterogeneous formats. Therefore, effective data curation and integration are paramount for creating a usable and reliable knowledge base.

Curation of Legacy Data: The process of curating legacy chemical data involves several critical steps to ensure the information is accurate and standardized. chemaxon.com This includes:

Standardizing Chemical Structures: Converting all legacy compound structures to a uniform format. chemaxon.com

Harmonizing Nomenclature: Ensuring consistency in the naming of chemical entities and associated data. chemai.io

Fixing Errors: Identifying and correcting any structural or data-related errors in the legacy information. chemaxon.com

Handling Complex Information: Special attention is required for complex data like stereochemistry, salts, and solvates, which may be recorded in non-standard ways in older datasets. chemaxon.com

Integration Strategies: Integrating data from disparate sources is a significant challenge. The goal is to create a unified view of a this compound compound by linking information from different databases. This can involve:

Cross-referencing: Linking compound identifiers across various databases (e.g., CAS Registry Numbers®, ChEMBL IDs). excelra.com

Semantic Annotation: Using ontologies and standardized vocabularies to describe the data, which facilitates machine readability and integration. oup.com

AI-Driven Platforms: Advanced platforms utilize artificial intelligence to extract and structure data from unstructured sources like old reports and publications, converting them into machine-readable formats. chemai.io

The integration of curated legacy data allows for more comprehensive analyses, enabling researchers to identify trends and patterns that would not be apparent from isolated datasets.

Despite the availability of various resources, significant hurdles remain in accessing and standardizing data on this compound compounds.

Data Fragmentation: Information on this compound chemicals is often scattered across numerous national and international regulatory agency websites, scientific literature, and older databases, making comprehensive data collection a laborious task. cncb.ac.cn

Lack of Standardization: Historical data, in particular, often suffers from a lack of standardization in terms of chemical representation, nomenclature, and experimental protocols. researchgate.net This inconsistency makes it difficult to compare and pool data from different sources. researchgate.netnih.gov For example, different databases may use varying categorical cutoffs for the same variable. nih.gov

Inconsistent Data Formats: Legacy data can exist in a variety of formats, from paper records to outdated digital files, posing a significant challenge for data extraction and conversion to modern, structured formats. chemai.io

Data Quality and Errors: Legacy datasets may contain errors that have propagated over time. nih.gov Manual curation is often required to identify and correct these inaccuracies, which is a time-consuming and resource-intensive process. nih.gov

Accessibility Issues: Some valuable data may be held in proprietary databases with restricted access, or in formats that are no longer supported by modern software. npirs.org Furthermore, the sheer volume of chemical data makes manual curation of entire databases impractical. nih.gov

Addressing these challenges requires a concerted effort involving collaboration between database providers, researchers, and regulatory bodies to promote data sharing, develop standardized data formats and ontologies, and invest in advanced data curation technologies. nih.gov

Data Curation and Integration Strategies for Legacy Compound Information

Quantitative Analysis of Discontinuation Patterns Across Chemical Classes

Quantitative analysis of discontinuation data can reveal important trends and patterns across different chemical classes. By systematically examining the reasons for withdrawal and the characteristics of this compound compounds, researchers can gain insights that inform the design of safer and more effective new chemicals.

One approach involves categorizing this compound compounds based on their chemical structure, therapeutic class (for drugs), or functional class (for other chemicals) and then analyzing the frequency and reasons for discontinuation within each category. For instance, the WITHDRAWN database allows for systematic analyses based on toxicity types, which are manually classified from literature and represent adverse effects on different organs. nih.govnih.govresearchgate.net

Methods for quantitative analysis include:

Statistical Analysis: Employing statistical methods to identify significant associations between chemical properties and the likelihood of discontinuation.

Pattern Profiling: Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to create chemical "fingerprints" of complex mixtures, which can be used to compare different batches or formulations of a compound that may have been this compound. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing computational models that relate the chemical structure of a compound to its likelihood of being this compound for specific reasons, such as toxicity.

A study utilizing electronic health records developed a method called Prescription pattern Around Clinical Event (PACE) to quantify prescription changes. This method categorizes patterns as intervention, maintenance, or discontinuation based on a "prescription change index" (PCI). plos.org Such quantitative approaches can be adapted to analyze broader discontinuation trends of chemical substances beyond just prescription drugs.

For example, a quantitative analysis might reveal that a particular chemical scaffold is disproportionately associated with a specific type of toxicity, leading to a higher rate of discontinuation for compounds containing that scaffold. This information can be invaluable for medicinal chemists and toxicologists in prioritizing lead compounds and avoiding chemical liabilities in the early stages of development.

Retrospective Epidemiological and Exposure Studies on this compound Substances

Retrospective studies play a crucial role in understanding the long-term impacts of this compound substances on human health and the environment. These studies look back in time to examine the relationship between exposure to a specific chemical and subsequent health outcomes.

Retrospective Cohort Studies: This type of study is frequently used to investigate the effects of this compound drugs. Researchers identify a cohort of individuals who were exposed to the this compound substance in the past and compare their health outcomes to a similar cohort that was not exposed. For example, retrospective studies have been conducted to assess the effects of sudden withdrawal of medications like propranolol (B1214883) and to examine the association between discontinuing chronic opioid therapy and subsequent health issues. nih.govnih.gov A retrospective cohort study on the discontinuation of certain medications following hospitalization found that the rates of discontinuation varied depending on the drug class and whether the patient was hospitalized. bmj.com

Case-Control Studies: In a case-control study, individuals with a particular disease or condition (cases) are compared with individuals without the disease (controls) to determine if there is a difference in their past exposure to a specific substance. This design can be useful for studying rare diseases or when exposure data is difficult to obtain.

Challenges in Retrospective Studies:

Data Availability and Quality: A major challenge is obtaining accurate historical data on exposure levels and health outcomes. This often relies on medical records, employment records, or participant recall, which can be incomplete or inaccurate.

Confounding Factors: It can be difficult to control for other factors that may have influenced the observed health outcomes, making it challenging to establish a causal link between the this compound substance and the outcome.

Long Latency Periods: For some diseases, such as cancer, there can be a long latency period between exposure to a chemical and the development of the disease, making it difficult to study the effects of substances that were this compound many years ago.

Despite these challenges, retrospective studies provide essential real-world evidence on the potential harms of this compound chemicals. The findings from these studies can inform regulatory decisions, guide the development of safer alternatives, and contribute to a better understanding of chemical toxicology. For instance, a 15-year retrospective study on the discontinuation of clozapine (B1669256) identified key reasons for stopping the medication, such as non-adherence and side effects, providing valuable insights for clinical practice. researchgate.net

Socio Economic Dynamics and Industrial Transitions Stemming from Chemical Compound Discontinuation

Economic Drivers and Consequences of Compound Discontinuation for Industries

The discontinuation of chemical compounds is often driven by a complex interplay of regulatory pressures, market dynamics, and societal concerns. Regulatory frameworks, such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), play a pivotal role in phasing out hazardous substances. chemsec.orgnyu.edu These regulations aim to protect human health and the environment, but they also create significant economic ripples throughout industries. nyu.eduaise.eu

One of the primary economic drivers for discontinuation is the increasing cost associated with the use of hazardous chemicals. These costs can include heightened employee health and safety measures, specialized handling and disposal of hazardous waste, and potential legal liabilities. chemycal.com Furthermore, the threat of future regulations can create market uncertainty, prompting companies to proactively seek alternatives.

However, the discontinuation of a hazardous chemical can also spur innovation and create new market opportunities. chemycal.com Companies that invest in the research and development of safer alternatives can gain a competitive advantage. europa.eu The market for "green chemistry" and safer alternatives is estimated to have a significantly higher growth potential than the conventional chemicals market. chemycal.com For example, the phase-out of leaded gasoline is estimated to have yielded global economic benefits of $2.45 trillion. brsmeas.org

The economic impact of discontinuing a specific chemical can be substantial. For instance, a study on the potential ban of the herbicide Pendimethalin in lettuce and celery production in Spain indicated that it could alter the economic risk profile for farms and affect crop profitability in the short term. researchgate.net These changes could then be passed on to consumers through shifts in supply and price. researchgate.net

The costs associated with discontinuing and substituting chemicals are not always straightforward. Initial prices for new alternatives are often high but tend to decrease as demand and supply increase. chemycal.com Therefore, a direct cost comparison between a hazardous substance and a new alternative can be misleading, especially before the hazardous substance is officially banned. chemycal.com A comprehensive economic assessment must consider the full life-cycle costs of both the hazardous chemical and its potential substitutes, including societal costs related to health and environmental damage. chemycal.com

Impact of Discontinuation on Chemical Supply Chains and Market Structures

The discontinuation of a chemical compound can send shockwaves through complex global supply chains, leading to significant restructuring and shifts in market dynamics. The chemical industry's supply chain is inherently vulnerable to disruptions due to its global nature and reliance on specialized transportation and handling. capitalresin.comcisa.gov

Supply Chain Disruptions:

When a key chemical is discontinued, companies that rely on it face immediate challenges in sourcing alternatives. This can lead to production delays, raw material shortages, and increased costs. capitalresin.com The impact is particularly acute for businesses that rely on a single supplier, highlighting the importance of diversifying supplier networks. capitalresin.com

Recent geopolitical events and the COVID-19 pandemic have already exposed the fragility of global supply chains. chemicalmarketanalytics.com The discontinuation of a chemical can exacerbate these vulnerabilities, leading to what some analysts call a "decoupling dynamic," where companies reduce their reliance on certain regions and seek to source materials more locally or from "friend-shored" locations. valonaintelligence.com This can lead to the emergence of new regional supply hubs in areas like Southeast Asia, India, and Mexico. valonaintelligence.com

Market Structure Adjustments:

The withdrawal of a major chemical can alter the competitive landscape. Companies that are quick to adapt and find viable substitutes can increase their market share, while those that are slow to respond may lose business. chemycal.com This can lead to a period of market volatility as new supply and demand patterns are established.

The discontinuation of a chemical can also lead to a wave of capacity rationalization, where less efficient or competitive manufacturing operations are shut down. chemicalmarketanalytics.com This can result in a mismatch between import and export volumes in certain regions, affecting shipping logistics and costs. chemicalmarketanalytics.com

Building Resilience:

To mitigate the impacts of chemical discontinuation, companies are increasingly focused on building more resilient supply chains. maersk.com Key strategies include:

Diversifying suppliers: Moving from single-sourcing to multi-sourcing to reduce dependence on any one supplier or region. capitalresin.commaersk.com

Improving visibility: Utilizing digital technologies like AI and blockchain to enhance transparency and track materials throughout the supply chain. sustainability-directory.com

Nearshoring: Moving production and sourcing closer to end markets to reduce lead times and transportation risks. maersk.com

Collaboration: Fostering strong relationships and real-time information sharing with suppliers and other partners. coupa.com

These strategies not only help companies navigate the challenges of chemical discontinuation but also prepare them for other potential disruptions, such as natural disasters, trade disputes, and pandemics.

Societal Perceptions and Stakeholder Engagements in Discontinuation Processes

The decision to discontinue a chemical compound is rarely made in a vacuum. Societal perceptions of risk, coupled with the active engagement of various stakeholders, play a crucial role in shaping regulatory action and industry responses.

Public Perception and Concern:

Public awareness and concern about the potential health and environmental impacts of chemicals have grown significantly in recent decades. aic.gov.au High-profile incidents and increasing scientific evidence linking certain chemicals to adverse health effects have led to a high level of public anxiety and distrust of chemical manufacturers. aic.gov.au

Surveys consistently show strong public support for stricter regulation of chemicals. A nationwide survey in the U.S. found that 92% of voters believe the government should require products to be proven safe before they are allowed on the market. ucsf.edu Furthermore, 54% of respondents felt that current chemical regulations are not strong enough. ucsf.edu This public sentiment creates a powerful impetus for policymakers to take action on hazardous substances.

Stakeholder Engagement:

Effective stakeholder engagement is essential for navigating the complex process of chemical discontinuation. esgvoices.com Stakeholders in this context include a wide range of actors:

Industry: Chemical manufacturers, downstream users, and industry associations.

Government and Regulators: National and international bodies responsible for chemical safety and environmental protection. worldbank.org

Scientific Community: Researchers and academics who provide the scientific basis for risk assessment.

Non-Governmental Organizations (NGOs): Environmental and public health advocacy groups.

Workers: Individuals who may be exposed to hazardous chemicals in the workplace.

Consumers and the General Public: The end-users of products containing chemicals and the broader community. researchgate.net

Over the past two decades, there has been a trend toward greater stakeholder participation and transparency in chemical risk assessment and management in North America and Europe. nih.gov This engagement can take various forms, from public consultations on proposed regulations to collaborative initiatives between industry, government, and civil society. worldbank.orgnih.gov

Engaging with stakeholders provides several benefits. It allows for a more comprehensive understanding of the potential impacts of a chemical's discontinuation, helps to identify viable alternatives, and can build trust and legitimacy for the decisions that are made. esgvoices.comresearchgate.net For example, involving affected communities in the environmental management of contaminated sites can lead to more sustainable and equitable outcomes. researchgate.net

However, stakeholder engagement can also be challenging. Different stakeholders often have competing interests and perspectives, which can lead to conflict and delays. mdpi.com Meaningful engagement requires a commitment to open communication, transparency, and a willingness to consider a wide range of viewpoints. worldbank.org

Environmental Science and Persistence of Historically Discontinued Chemical Substances

Environmental Fate and Transport Modeling of Legacy Discontinued Chemicals

The environmental fate and transport of a chemical refers to how it may change chemically, physically, or biologically and where it moves within the environment. cdc.gov For legacy this compound chemicals, which are substances phased out of production but still present in the ecosystem, understanding their long-term trajectory is crucial. nih.gov Scientists use environmental fate and transport models to predict the movement and behavior of these contaminants. cdc.govacs.org These evaluations help determine the likelihood that contaminants will move beyond their original source area, potentially leading to exposure far from the point of release. cdc.gov

Several types of models are employed to simulate these complex processes. For instance, the Quantitative Water Air Sediment Interaction (QWASI) model is a mathematical tool used to simulate the transport and fate of contaminants in aquatic systems by considering the interactions between water, air, and sediment. acs.org Other models can be linked together to create a comprehensive picture of a contaminant's journey. A study on perfluorooctanoic acid (PFOA) released from a facility in West Virginia linked several modeling systems—including AERMOD for air dispersion, PRZM-3 for vadose zone transit, and MODFLOW and MT3DMS for groundwater flow and transport—to retrospectively model PFOA concentrations in air, water, and soil from as far back as 1951. acs.org This linked system successfully predicted water concentrations within a factor of 2.1 of observed measurements. acs.org

These models rely on key data inputs, including the physicochemical properties of the chemical, local geological and meteorological data, and estimates of historical emission rates. acs.org The goal is to predict how these persistent substances partition between different environmental compartments like soil, water, and air. acs.org For example, a study on halogenated flame retardants (HFRs) in Lake Ontario used a modified QWASI model to assess their environmental fate, finding that loadings from tributaries and wastewater effluent were the primary input pathways into the lake. acs.org While the science is sufficient to support site-specific risk management, there is an ongoing need for more predictive fate and transport models to guide broader policies. researchgate.net

Interactive Data Table: Examples of Environmental Fate and Transport Models

| Model Name | Environmental Compartment Simulated | Description | Example Application |

| QWASI | Water, Air, Sediment | A fugacity-based model that simulates the interactions and movement of contaminants between aquatic compartments. acs.org | Assessing the fate of Halogenated Flame Retardants (HFRs) in Lake Ontario. acs.org |

| AERMOD | Air | An air dispersion model that simulates the movement of pollutants after they are released into the atmosphere. acs.org | Modeling the air dispersion of Perfluorooctanoic Acid (PFOA) from an industrial facility. acs.org |

| MODFLOW | Groundwater | A widely used model that simulates groundwater flow through aquifers. acs.org | Predicting groundwater transport of PFOA in Ohio and West Virginia. acs.org |

| MT3DMS | Groundwater | A modular 3D transport model that simulates the fate and transport of contaminants in groundwater systems. acs.org | Used in conjunction with MODFLOW to model PFOA concentrations in municipal water systems. acs.org |

Biogeochemical Cycling of Persistent this compound Compounds

Biogeochemical cycles are the pathways by which chemical elements like carbon, oxygen, and nitrogen are transferred and transformed between living organisms and the Earth's other reservoirs. oaepublish.com Persistent organic pollutants (POPs)—many of which are now this compound—are anthropogenic organic carbon sources that can become coupled with these natural cycles. researchgate.net Due to their chemical properties, many this compound compounds like polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs) are hydrophobic and have low water solubility, causing them to attach to suspended particulate matter and persist in soil and sediment. researchgate.netnih.gov

The interaction with soil is a critical factor in the global cycling of these compounds. Research on PCBs, which were restricted in the 1970s, shows that soils, particularly those rich in organic carbon like the forested soils of the northern hemisphere, tend to occlude these chemicals. nih.gov This process limits the fraction of PCBs available for repeated air-soil exchange and long-range atmospheric transport, effectively retarding their journey to remote regions like the Arctic. nih.gov The biogeochemical cycling of these anthropogenic hydrocarbons in marine systems is largely controlled by the "biological pump," where they are scavenged by organic-rich particles and removed from surface waters to the deep ocean. researchgate.net

The fate of these compounds is strongly linked to the cycling of carbon (C), nitrogen (N), and phosphorus (P). copernicus.org For instance, the decomposition of organic matter in soil, which is a key part of the carbon cycle, can be influenced by the presence of contaminants. copernicus.org Conversely, the persistence and degradation of POPs can be affected by soil components and processes, such as the presence of biochar (a form of charcoal) and root exudates from plants, which can modulate the soil microbiome and its ability to break down pollutants. researchgate.net

Methodologies for Assessing Long-Term Environmental Impact of Chemical Discontinuation

Assessing the long-term environmental impact of this compound chemicals that persist in the environment requires systematic methodologies. deskera.com Two commonly used methods are Life Cycle Assessment (LCA) and Material Flow Analysis (MFA). deskera.com LCA is a comprehensive approach for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal. deskera.comeuropa.eu For this compound chemicals, LCA can be adapted to focus on the long-term presence and effects of substances already released into the environment.

The Life Cycle Impact Assessment (LCIA) is a phase within an LCA where potential environmental impacts are quantified. europa.eu This involves assigning the emissions and resource uses to specific impact categories, such as ecotoxicity, human toxicity, climate change, and eutrophication. europa.euepa.gov Tools like the Tool for the Reduction and Assessment of Chemicals and other Environmental Impacts (TRACI), developed by the U.S. Environmental Protection Agency, provide characterization factors to quantify these potential impacts in common equivalence units. epa.gov

Another key methodology is environmental impact assessment, which often results in an Environmental Impact Statement (EIS). energy.gov This process involves identifying all potential nontrivial impacts from an alternative, including indirect and long-term effects. energy.gov For contaminated sites, this assessment must consider the current contamination situation and its potential evolution over time. iaea.org The assessment framework also includes a "no action" alternative, which provides a baseline to compare the impacts of various remediation strategies. energy.gov These assessments are complex because exposures are often at low concentrations, involve chemical mixtures, and occur over long periods. nih.gov

Remediation and Management Strategies for Sites Contaminated by this compound Chemicals

Once a site is identified as being contaminated by this compound chemicals, various remediation and management strategies can be employed to mitigate risk to public health and the environment. researchgate.net The selection of a specific technology depends on the contaminants present, the site's geology, and the business or regulatory objectives driving the cleanup. erm.com Remediation technologies can be broadly categorized as in-situ (in place) or ex-situ (involving excavation). researchgate.netfehrgraham.com

Common remediation strategies include:

Chemical Oxidation and Reduction: In-situ chemical oxidation (ISCO) involves injecting strong oxidants like permanganate, persulfate, or hydrogen peroxide into the subsurface to destroy contaminants. fehrgraham.com This method is effective for many organic contaminants but can be limited by the ability to deliver the oxidant uniformly, especially in dense clays. fehrgraham.com Chemical reduction creates and sustains strong reducing conditions to treat contaminants in place. fehrgraham.com

Bioremediation: This strategy uses microorganisms to break down contaminants. fehrgraham.com It is particularly effective for substances like Volatile Organic Compounds (VOCs) and oils. fehrgraham.com The process can be enhanced by introducing specific microbes or nutrients to stimulate their activity, turning contaminants into a food and energy source. fehrgraham.com

Soil Vapor Extraction (SVE): This technique is used for volatile contaminants in the unsaturated zone of the soil. researchgate.net Air is injected into the ground to volatilize the contaminants, which are then extracted by a vacuum system and treated. researchgate.net SVE is often paired with air sparging, where air is injected into the groundwater to move dissolved contaminants into the soil vapor for extraction. erm.com

Physical Containment and Removal: This involves physically containing the contamination with barriers or excavating the contaminated soil for off-site disposal or treatment. researchgate.net Excavation can be costly and logistically complex, depending on the volume of material and the distance to a disposal facility. researchgate.net

Stabilization/Solidification: This method aims to immobilize contaminants within the soil or waste material, reducing their mobility and preventing them from leaching into groundwater.

The "Green Remediation" approach seeks to incorporate sustainable practices into every phase of the cleanup process, from investigation to monitoring, to maximize the net environmental benefit of the action. epa.gov This can involve using remediation methods that are less energy-intensive or repurposing treated areas, such as constructing a recreational trail that also serves as a cap for contaminated soil. epa.gov

Interactive Data Table: Remediation Technologies for this compound Chemicals

| Technology | Description | Applicable Contaminants | Limitations |

| In-Situ Chemical Oxidation (ISCO) | Oxidants (e.g., permanganate, persulfate) are injected into the subsurface to chemically destroy contaminants. fehrgraham.com | Chlorinated solvents, 1,4-dioxane, other organic compounds. erm.comfehrgraham.com | Difficult to achieve uniform delivery in low-permeability soils like dense clays. fehrgraham.com |

| Bioremediation | Microorganisms are used to break down contaminants into less harmful substances. fehrgraham.com | Volatile Organic Compounds (VOCs), oils, some petroleum hydrocarbons. fehrgraham.com | Can be slow; effectiveness depends on environmental conditions (e.g., temperature, pH). |

| Soil Vapor Extraction (SVE) | A vacuum is applied to the soil to induce the flow of air and remove volatile and some semi-volatile contaminants. researchgate.net | Volatile Organic Compounds (VOCs), fuel hydrocarbons. researchgate.net | Ineffective for non-volatile compounds and in soils with low permeability. researchgate.net |

| Air Sparging | Air is injected below the water table to volatilize contaminants from groundwater, often used with SVE. erm.com | VOCs, semi-volatile organic compounds (SVOCs). researchgate.net | Potential for uncontrolled vapor flow; may be ineffective if airflow doesn't reach the contaminated zone. researchgate.net |

| Excavation | Contaminated soil or material is physically removed and transported for off-site treatment or disposal. researchgate.net | Broadly applicable to many contaminant types. | High cost, logistical challenges with transport and disposal, potential for fugitive dust emissions. researchgate.net |

| Permeable Reactive Barrier (PRB) | An in-situ treatment zone is installed perpendicular to groundwater flow, which passively cleans the water as it passes through. epa.gov | Metals, some organic compounds. | Requires a natural hydraulic gradient; effectiveness depends on the reactive material used. epa.gov |

Knowledge Extraction and Predictive Modeling from the Study of Discontinued Compounds

Identification of Precursors and Indicators for Compound Discontinuation

The discontinuation of a chemical compound is often preceded by a series of indicators or "precursors" that signal potential issues. Identifying these precursors is crucial for early risk assessment and intervention.

One of the primary reasons for compound discontinuation is unforeseen toxicity. longdom.orgdrugpatentwatch.com For instance, drug-induced liver injury (DILI) is a major cause of clinical trial termination and post-market drug withdrawal. nih.govacs.org The liver's central role in metabolism makes it particularly susceptible to damage from certain chemical structures. nih.gov Similarly, cardiotoxicity, such as the inhibition of the hERG potassium channel, is a significant concern that can lead to fatal arrhythmias and subsequent compound discontinuation. acs.orgacs.org

Beyond direct toxicity, other factors can act as precursors. These include:

Structural Alerts: Specific chemical substructures or functional groups have been associated with toxicity. acs.org Identifying these "toxicophores" allows for early flagging of potentially problematic compounds.

Physicochemical Properties: Properties like high lipophilicity (excessive fat-solubility) and a low fraction of sp3 hybridized carbon atoms have been correlated with a higher likelihood of discontinuation. researchgate.netresearchgate.net

Off-Target Interactions: A compound's interaction with unintended biological targets can lead to adverse effects. Computational methods can now predict a significant number of these off-target interactions, providing an early warning system. frontiersin.org

Regulatory Scrutiny: Increased regulatory oversight and the classification of certain chemicals as "substances of concern" can be a precursor to their discontinuation for specific uses, as seen with some per- and polyfluoroalkyl substances (PFAS) and explosives precursors. europa.euitrcweb.orgunvienna.org

The systematic collection and analysis of data from failed or discontinued compounds can help build a comprehensive knowledge base of these precursors. labmanager.com This information is invaluable for guiding the design of safer and more effective chemicals in the future.

Development of Predictive Models for Future Chemical Withdrawal Risk

The wealth of data generated from both successful and this compound compounds has paved the way for the development of sophisticated predictive models. These models, often powered by machine learning and artificial intelligence, aim to forecast the risk of a chemical's withdrawal early in the development process. longdom.orgquantiphi.com

Machine Learning Approaches:

Several machine learning algorithms are employed to build these predictive models: nih.govacs.orgnih.gov

Support Vector Machines (SVM): These are used for classification tasks, such as predicting whether a compound will be toxic or not. acs.orgmdpi.com

Random Forests (RF): This method builds multiple decision trees and merges them to get a more accurate and stable prediction. acs.orgmdpi.com

Gradient Boosting: This technique builds models in a stage-wise fashion and is often used for its high predictive accuracy. nih.gov

Deep Neural Networks (DNN): These complex models, inspired by the human brain, can learn intricate patterns from large datasets and have shown promise in predicting toxicities like DILI. mdpi.com

These models are trained on large datasets containing information about the chemical structure, physicochemical properties, and known outcomes (e.g., toxicity, discontinuation) of numerous compounds. mdpi.comresearchgate.net By learning the relationships between these features and the outcomes, the models can then predict the likelihood of withdrawal for new, untested compounds. nih.gov For example, a model trained on a dataset of drugs with known DILI risk was able to predict hepatotoxicity with high accuracy. mdpi.com

Data Integration and Model Performance:

The performance of these predictive models is highly dependent on the quality and diversity of the training data. nih.gov Integrating data from various sources, including preclinical studies, clinical trials, and post-market surveillance, can enhance the predictive power of these models. nih.govresearchgate.net Automated machine learning (AutoML) methods are also being used to efficiently find the best combination of algorithms and hyperparameters for a given prediction task. acs.org

The table below illustrates the performance of different machine learning models in predicting drug-induced liver injury.

| Model Type | Training Set Size | External Validation Set Size | Accuracy | Sensitivity | Specificity |

| Recursive Neural Network | 475 drugs | ~200 drugs | 86.9% | 82.5% | 92.9% |

This table demonstrates the predictive power of machine learning in identifying potentially harmful compounds early in the development process. mdpi.com

Learning from "Failures": Informing Future Chemical Design and Discovery

The study of this compound compounds, often considered "failures," provides invaluable lessons that can guide future chemical design and discovery. labmanager.com By understanding why a compound failed, researchers can avoid similar pitfalls and design new molecules with a higher probability of success.

Traditionally, scientific publications have focused on successful experiments, leaving a wealth of information from failed attempts unpublished. labmanager.com However, there is a growing recognition of the importance of this "dark data" in advancing scientific knowledge. researchgate.net

Key Learnings from this compound Compounds:

Avoiding Problematic Moieties: Analysis of this compound compounds helps identify chemical structures or functional groups associated with toxicity or other undesirable properties. This knowledge allows chemists to design new molecules that avoid these problematic moieties.

Optimizing Physicochemical Properties: Studies have shown that properties like lipophilicity and molecular shape play a crucial role in a compound's success. researchgate.net For example, research has indicated that more spherical compounds may have a higher chance of advancing through clinical trials. researchgate.net By analyzing the properties of this compound compounds, researchers can establish optimal ranges for these parameters.

Understanding Off-Target Effects: The investigation of off-target interactions of this compound drugs can reveal previously unknown biological pathways and potential side effects. frontiersin.org This information can be used to design more selective compounds and to anticipate potential safety issues.

Developing Greener Alternatives: The discontinuation of environmentally harmful chemicals, such as chlorofluorocarbons (CFCs), has driven the development of safer and more sustainable alternatives. researchgate.net The lessons learned from these cases inform the design of new chemicals with improved environmental profiles.

The systematic collection and sharing of data on failed experiments is crucial for maximizing the value of this information. labmanager.com Initiatives to create databases of this compound compounds and the reasons for their withdrawal can serve as a valuable resource for the scientific community.

Contribution of Discontinuation Analysis to Structure-Activity Relationship Refinements

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and toxicology that relates the chemical structure of a molecule to its biological activity. patsnap.com The study of this compound compounds makes a significant contribution to refining and strengthening SAR models. nih.gov

How Discontinuation Data Enhances SAR:

Identifying "Activity Cliffs": Discontinuation analysis can highlight "activity cliffs," where small changes in chemical structure lead to a dramatic loss of efficacy or an increase in toxicity. nih.gov Understanding these cliffs is crucial for optimizing lead compounds and avoiding undesirable modifications.

Improving Predictive Models: By incorporating data from this compound compounds into SAR models, researchers can improve their predictive power. nih.gov These models can then be used to screen virtual compound libraries and prioritize candidates with a higher likelihood of success.

Guiding Lead Optimization: During the lead optimization phase of drug discovery, SAR analysis is used to fine-tune the properties of a compound to enhance its potency, selectivity, and pharmacokinetic profile. patsnap.comnih.gov Data from this compound compounds provides valuable insights into which structural modifications are likely to be beneficial and which should be avoided. nih.gov

Expanding the Applicability Domain: The inclusion of diverse chemical structures from this compound compounds helps to expand the applicability domain of SAR models, making them more robust and reliable for predicting the properties of novel compounds.

The iterative process of designing, synthesizing, and testing new compounds, guided by SAR analysis that incorporates learnings from this compound molecules, is a powerful strategy for accelerating the discovery of new and improved chemicals. acs.org

Ethical Considerations and Future Directions in the Academic Study of Chemical Compound Discontinuation

Ethical Frameworks for Chemical Lifecycle Management and Responsible Innovation

The management of chemicals throughout their entire lifecycle is guided by several key ethical frameworks that emphasize responsibility, safety, and sustainability. solubilityofthings.com These frameworks call upon chemists and chemical companies to innovate in ways that meet current needs without compromising the resources of future generations. solubilityofthings.com A central tenet is the principle of lifecycle assessment (LCA), which involves understanding the environmental impact of a chemical from its production to its disposal. solubilityofthings.comsolubilityofthings.com This holistic view is essential for responsible chemical management. numberanalytics.com

A prominent voluntary initiative within the chemical industry is Responsible Care® . cefic.org This global framework commits chemical manufacturers to continuously improve their environmental, health, and safety performance. cefic.orgamericanchemistry.com It encourages a corporate culture that proactively supports safe chemicals management, works with business partners to promote safety throughout the supply chain, and engages openly with the public about the risks and benefits of their operations. cefic.orgcanadianchemistry.ca The core ethic of Responsible Care® is to "Do the Right Thing and Be Seen to Do the Right Thing." canadianchemistry.ca

Regulatory frameworks also play a crucial role. In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a comprehensive approach to protecting human health and the environment from chemical risks. solubilityofthings.com REACH requires manufacturers and importers to register their substances and provide safety data, allows authorities to evaluate this information, and can restrict or ban substances that pose unacceptable risks. solubilityofthings.com In the United States, the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety, including the handling of hazardous chemicals. solubilityofthings.comcorporatevision-news.com

The principles of Green Chemistry provide another ethical foundation for innovation. These principles encourage the design of products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comimcd.cz Key strategies include designing reactions for maximum "atom economy" to minimize waste, using safer solvents and reagents, improving energy efficiency, and creating products that are biodegradable. solubilityofthings.com This approach aligns ethical imperatives with the growing public and regulatory demand for sustainable practices. solubilityofthings.com

Ultimately, these frameworks are built on core ethical principles of honesty, integrity, and responsibility. solubilityofthings.com They demand transparency from chemical producers about their practices and the impacts of their products, ensuring that innovation does not come at the expense of public health or environmental safety. solubilityofthings.comsolubilityofthings.comimcd.cz

Policy Recommendations for Proactive Chemical Management and Minimizing Future Discontinuations

To prevent the cycle of developing, discovering harm from, and discontinuing chemical compounds, a proactive approach to chemical management is essential. ohsonline.com This involves moving beyond simple compliance and actively identifying and mitigating risks before they lead to widespread environmental or health issues. ohsonline.com

A key policy recommendation is the adoption of the "essential-use" approach . nih.govfrontiersin.org This concept posits that chemicals of concern should only be used in applications that are necessary for health, safety, or the critical functioning of society, and only when no feasible alternatives are available. nih.gov This framework, which was instrumental in phasing out ozone-depleting chemicals, is now being applied to other harmful substances like per- and polyfluoroalkyl substances (PFAS). nih.govnih.gov The EU's Chemicals Strategy for Sustainability, for instance, calls for phasing out the most harmful chemicals except for uses deemed essential for society. nih.gov Similarly, the U.S. state of Maine has banned PFAS in all products by 2030, with an exception for "currently unavoidable" uses. nih.gov

Another critical policy area is enhancing transparency throughout the supply chain . target.com Companies are encouraged to have full visibility of the chemicals used in their products and to disclose this information to consumers. target.com This requires robust tools for managing chemical data, such as maintaining a centralized inventory of all chemicals on-site, including their hazards and uses. ohsonline.comcompliancequest.com Such inventories, when kept up-to-date, facilitate regular risk assessments and ensure that discontinued chemicals are properly removed from use. compliancequest.com

Further policy recommendations include:

Investing in Safer Alternatives: Actively pursuing and promoting the development and commercialization of safer alternatives to hazardous chemicals is a cornerstone of proactive management. target.com This can involve substituting a chemical or redesigning a material or process to eliminate the need for the chemical entirely. target.com

Strengthening Regulation: Lobbying for improved regulation of toxic chemicals can create a more level playing field and make it easier for companies to request chemical information from their suppliers. umich.edu

Implementing Clear Internal Policies: Establishing clear, written policies for chemical handling, storage, and disposal is fundamental. corporatevision-news.com This includes designating specific storage areas, segregating incompatible chemicals, and reducing inventory through just-in-time ordering to minimize the volume of hazardous substances on hand. corporatevision-news.com

These proactive policies, summarized in the table below, aim to create a system where the discontinuation of a chemical due to unforeseen hazards becomes the exception rather than the rule.

| Policy Approach | Key Objective | Examples | Supporting Evidence |

| Essential-Use | Restrict hazardous chemicals to uses critical for society where no alternatives exist. | EU's Chemicals Strategy for Sustainability, Maine's PFAS ban. | nih.govnih.gov |

| Supply Chain Transparency | Achieve full visibility and disclosure of chemicals in products. | Corporate policies requiring ingredient disclosure from suppliers. | target.com |

| Centralized Chemical Inventory | Maintain an accurate, up-to-date database of all chemicals on-site. | Digital systems for managing Safety Data Sheets (SDS) and tracking usage. | ohsonline.comcompliancequest.com |

| Promotion of Safer Alternatives | Drive innovation in green chemistry and material science. | Investment in research and development of non-hazardous substitutes. | target.com |

Research Gaps and Emerging Areas in the Study of this compound Chemical Compounds

The study of this compound chemical compounds is a rich and necessary field of research, highlighting significant knowledge gaps and pointing toward emerging areas of scientific investigation. A major challenge is the "data gap" that exists for many chemicals, including those introduced as replacements for this compound ones. indiana.edu

One of the most pressing research gaps involves the safety of replacement chemicals . When a compound like Perfluorooctanoic acid (PFOA) is phased out, the industry often turns to structurally similar replacements. ewg.org However, there is often a lack of publicly available health data for these new compounds, leaving their safety . ewg.org Research has shown that some replacements for PFOA and Perfluorooctanesulfonic acid (PFOS) also persist in the environment and can have significant adverse health effects, indicating that simply substituting a chemical with a shorter carbon chain may not eliminate the risk. ewg.org

Another critical area is the study of "orphan" or legacy chemicals . These are this compound but persistent compounds that remain in the environment. indiana.edu Their long-term effects and interactions with other substances are often poorly understood. This includes research into:

Complex Chemical Mixtures: People and ecosystems are not exposed to single chemicals in isolation. There is a need for better methods to assess the risks of the complex mixtures we encounter daily, which may include this compound substances. frontiersin.orgnih.gov

Endocrine Disrupting Chemicals (EDCs): Many this compound and current-use chemicals have been identified as EDCs. saicmknowledge.org Research is needed to understand their effects on sensitive biological systems, such as the mammary gland, which are often not adequately analyzed in standard regulatory toxicology tests. nih.gov

Nanomaterials: As nanotechnology becomes more prevalent, there is a corresponding need to study the lifecycle and potential impacts of these materials. saicmknowledge.org A data gap exists for many nanoscale substances, particularly concerning their long-term behavior and toxicity, especially for novel forms like nanofibers which may have different properties than their bulk counterparts. canada.ca

The table below outlines key emerging research areas in the study of this compound chemicals.

| Research Area | Focus | Key Research Questions | Supporting Evidence |

| Replacement Compound Analysis | Evaluating the safety and environmental fate of substitutes for phased-out chemicals. | Are "safer" alternatives truly less hazardous? What are their long-term health and environmental impacts? | ewg.org |

| Legacy Contaminant Studies | Investigating the persistence and effects of "orphan" chemicals long after discontinuation. | How do persistent organic pollutants (POPs) continue to affect ecosystems? What are the risks of legacy industrial chemicals? | indiana.edusaicmknowledge.org |

| Mixture Toxicology | Understanding the combined health effects of exposure to multiple chemicals simultaneously. | How do this compound chemicals interact with current-use substances in the environment and in biological systems? | frontiersin.orgnih.gov |

| Emerging Contaminants | Proactively assessing new classes of materials and pollutants. | What are the potential risks of nanomaterials, pharmaceutical pollutants, and endocrine disruptors? | saicmknowledge.orgcanada.ca |

Bridging these research gaps is crucial for informing future policy, developing genuinely safer alternatives, and mitigating the long-term consequences of chemical use. indiana.educanada.ca It requires a shift in focus from studying single substances to understanding complex systems and prioritizing hazard assessment before a chemical is widely commercialized. nih.gov

Q & A

Basic Research Questions

Q. What are the primary methodological reasons for discontinuing randomized controlled trials (RCTs) in academic research?

- Answer: The most common reason for RCT discontinuation is poor participant recruitment (9.9% of cases), followed by funding shortages and protocol violations . To mitigate this, researchers should conduct feasibility studies to assess recruitment potential before trial initiation, use adaptive trial designs, and establish clear criteria for discontinuation in ethics protocols . Documentation of discontinuation decisions (e.g., who initiated the decision, partial vs. full withdrawal) is critical for transparency .

Q. How should researchers handle data from discontinued studies to maintain analytical rigor?

- Answer: Even if a study is this compound, researchers must:

- Track and report all participant outcomes where possible .

- Use intention-to-treat (ITT) analysis to avoid bias from selective exclusion .

- Disclose discontinuation reasons in publications to inform meta-analyses and systematic reviews .

Example: In a cohort of 1,017 RCTs, 55.1% of this compound trials remained unpublished, skewing the evidence base .

Q. What ethical standards apply to reporting this compound research?

- Answer: Ethical reporting requires: